N-(4-bromophenyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide
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Overview
Description
N-(4-bromophenyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide is a synthetic organic compound that belongs to the class of benzamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide typically involves multiple steps, including the formation of intermediate compounds. A common synthetic route may involve:
Formation of the bromophenyl intermediate: This step involves the bromination of a phenyl ring using bromine or a brominating agent.
Formation of the pyrazinyl intermediate: This step involves the synthesis of a pyrazine ring, which can be achieved through cyclization reactions.
Coupling reactions: The bromophenyl and pyrazinyl intermediates are coupled using a suitable coupling agent, such as a palladium catalyst, to form the desired compound.
Morpholinyl substitution: The final step involves the substitution of a morpholinyl group onto the pyrazinyl ring, typically using a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles or electrophiles, suitable solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of the compound.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential therapeutic applications, such as in drug discovery and development.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide involves its interaction with specific molecular targets and pathways. This may include binding to receptors, enzymes, or other proteins, leading to modulation of their activity. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide: Similar structure with a chlorine atom instead of bromine.
N-(4-fluorophenyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide: Similar structure with a fluorine atom instead of bromine.
Uniqueness
N-(4-bromophenyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide is unique due to the presence of the bromine atom, which can influence its reactivity, binding affinity, and overall chemical properties compared to its analogs.
Properties
Molecular Formula |
C21H19BrN4O3 |
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Molecular Weight |
455.3 g/mol |
IUPAC Name |
N-(4-bromophenyl)-4-(3-morpholin-4-ylpyrazin-2-yl)oxybenzamide |
InChI |
InChI=1S/C21H19BrN4O3/c22-16-3-5-17(6-4-16)25-20(27)15-1-7-18(8-2-15)29-21-19(23-9-10-24-21)26-11-13-28-14-12-26/h1-10H,11-14H2,(H,25,27) |
InChI Key |
TYWNJOKBDKICCT-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC=CN=C2OC3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)Br |
Origin of Product |
United States |
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